molecular formula C7H5Cl3O2S B1304182 (3,4-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-30-3

(3,4-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B1304182
Key on ui cas rn: 85952-30-3
M. Wt: 259.5 g/mol
InChI Key: DRYGYFAFCNDLEJ-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3,4-dichlorophenylmethyl sulfonyl chloride (61% yield).
Name
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:5][S:6](N1CCN(C2C(Cl)=CN=CC=2Cl)CC1)(=[O:8])=[O:7].[Cl:27]C1C=NC=C(Cl)C=1N1CCNCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][S:6]([Cl:27])(=[O:8])=[O:7])[CH:23]=[CH:24][C:25]=1[Cl:26]

Inputs

Step One
Name
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CS(=O)(=O)N2CCN(CC2)C2=C(C=NC=C2Cl)Cl)C=CC1Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCNCC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CS(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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